molecular formula C14H6F3NO2 B8318251 5-Formyl-2-(3,4,5-trifluorophenoxy)benzonitrile

5-Formyl-2-(3,4,5-trifluorophenoxy)benzonitrile

Cat. No. B8318251
M. Wt: 277.20 g/mol
InChI Key: DVDKSROHCSFBHM-UHFFFAOYSA-N
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Patent
US08975400B2

Procedure details

The title compound was prepared by a procedure similar to that described for D4 starting from 2-fluoro-5-formylbenzonitrile (200 mg, 1.341 mmol) and 3,4,5-trifluorophenol.
[Compound]
Name
D4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][C:3]=1[C:4]#[N:5].[F:12][C:13]1[CH:14]=[C:15]([OH:21])[CH:16]=[C:17]([F:20])[C:18]=1[F:19]>>[CH:10]([C:7]1[CH:8]=[CH:9][C:2]([O:21][C:15]2[CH:14]=[C:13]([F:12])[C:18]([F:19])=[C:17]([F:20])[CH:16]=2)=[C:3]([CH:6]=1)[C:4]#[N:5])=[O:11]

Inputs

Step One
Name
D4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=CC(=C(C#N)C1)OC1=CC(=C(C(=C1)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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